Ethyl 6-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound that features a unique structural motif, making it an interesting subject for research in various scientific fields. This compound is characterized by its spirocyclic framework, which consists of a nonane ring fused to a piperidine ring, with an ethyl ester functional group attached to the carboxylate moiety. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the reaction of ethyl cyclobutanecarboxylate anions with Davis–Ellman’s imines, resulting in the formation of enantiomerically and diastereomerically pure spirocyclic compounds . This three-step procedure is highly efficient, with yields up to 90% and high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique spirocyclic structure makes it a valuable scaffold for drug design, particularly in the development of GPR119 agonists for the treatment of diabetes and metabolic disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the biological activity of spirocyclic molecules and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an agonist for GPR119, a receptor involved in glucose homeostasis and insulin secretion . The spirocyclic structure allows for specific binding interactions with the receptor, leading to its activation and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound shares a similar spirocyclic framework but differs in the ester group attached to the carboxylate moiety.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate: Another similar compound with a different functional group at the carboxylate position.
Uniqueness
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the design of novel pharmaceuticals and other applications.
Properties
IUPAC Name |
ethyl 6-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-6-11(7-9)4-3-5-12-8-11/h9,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCIHDINPEVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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